1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester
Description
Systematic Nomenclature and Structural Identification
The compound is systematically named 1-(tert-butoxycarbonyl)hexahydroazepine-3-carboxylic acid under IUPAC conventions. This nomenclature reflects its core structure:
- A hexahydroazepine backbone (C₆H₁₁N), denoting a fully saturated seven-membered ring with one nitrogen atom
- A tert-butyl ester group (-OC(O)OC(C)(C)₃) at the 1-position
- A free carboxylic acid group (-COOH) at the 3-position
The molecular formula is C₁₂H₁₉NO₄, with the following critical structural features:
The spatial arrangement of these groups creates distinct electronic and steric effects. The tert-butyl ester at position 1 provides substantial steric bulk, while the carboxylic acid at position 3 remains accessible for subsequent functionalization. This duality enables the compound to serve dual roles in synthetic pathways – as both a protected intermediate and a reactive site for further modifications.
Historical Development of Azepine Derivatives in Heterocyclic Chemistry
Azepine derivatives first gained prominence in the mid-20th century as chemists explored medium-sized nitrogen heterocycles for their conformational flexibility and bioisosteric potential. The hexahydroazepine core emerged as particularly valuable due to:
- Enhanced stability compared to unsaturated analogs
- Pseudorotation capabilities enabling diverse spatial orientations
- Compatibility with standard peptide coupling reagents
The introduction of tert-butyl protecting groups in the 1970s revolutionized azepine chemistry by addressing longstanding challenges in selective functionalization. This innovation allowed chemists to:
- Temporarily mask reactive carboxyl groups during multi-step syntheses
- Improve solubility characteristics for homogeneous reaction conditions
- Minimize unwanted side reactions through steric hindrance
These advancements positioned azepine carboxylate esters as critical intermediates in the synthesis of neurologically active compounds, particularly those targeting GABA receptors and serotonin transporters.
Position Within the Azepine Carboxylate Ester Chemical Family
Within the azepine carboxylate ester family, this compound occupies a unique niche due to its 1,3-dicarboxylic acid configuration. Comparative analysis reveals distinct characteristics:
The 1,3-substitution pattern creates a molecular geometry that facilitates:
- Simultaneous protection and activation of distinct reactive sites
- Chelation opportunities with transition metal catalysts
- Conformational locking through intramolecular hydrogen bonding
This structural profile has enabled applications in asymmetric synthesis, particularly in the preparation of β-amino acid derivatives and constrained peptide analogs.
Properties
Molecular Formula |
C12H20NO4- |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
BSWHWMPKCSLEMJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
TBSOTf-Mediated Cyclization of Terminal Formamides
A robust method involves the cyclization of terminal formamides using tert-butyldimethylsilyl triflate (TBSOTf) as a Lewis acid. For example, formamide derivatives dissolved in dichloromethane (DCM) undergo cyclization upon addition of TBSOTf and triethylamine ($$ \text{Et}_3\text{N} $$) at room temperature. This method yields the azepine core with a tert-butyl ester group in ~51% yield after purification via flash chromatography. Key advantages include mild conditions and compatibility with acid-sensitive functional groups.
FeCl$$_3$$-Catalyzed Aza-Prins Cyclization
Iron(III) chloride ($$ \text{FeCl}3 $$) catalyzes the aza-Prins cyclization of 1-amino-3-triphenylsilyl-4-pentenes in DCM. At -20°C, the reaction forms the azepine ring, followed by tert-butyl esterification using Boc anhydride ($$ (\text{Boc})2\text{O} $$). This method achieves diastereoselectivity (>3:1 trans:cis) and moderate yields (45–60%). The use of $$ \text{FeCl}_3 $$ avoids harsh acidic conditions, making it suitable for scale-up.
Functional Group Interconversion Strategies
Hydrolysis of Acylhydrazine Derivatives
A patent describes the hydrolysis of 1-acetyl-2-(hexahydro-1-methylazepin-4-ylidene)hydrazine under reflux with hydrochloric acid ($$ \text{HCl} $$). The intermediate is neutralized with potassium carbonate ($$ \text{K}2\text{CO}3 $$) and extracted with dichloromethane to yield the free amine, which is subsequently esterified with Boc anhydride. This two-step process achieves a 65% overall yield, though it requires careful control of pH to prevent side reactions.
Boron Trifluoride-Etherate-Promoted Esterification
In a related synthesis, boron trifluoride diethyl etherate ($$ \text{BF}3\cdot\text{OEt}2 $$) facilitates the esterification of hexahydro-5-oxo-1H-azepine-1,4-dicarboxylic acid with tert-butanol in diethyl ether. The reaction proceeds at -30°C to 20°C, yielding the tert-butyl ester in 88.8% purity after column chromatography. This method highlights the role of Lewis acids in activating carboxylic acids for nucleophilic attack.
Ring-Opening and Rearrangement Reactions
Michael Addition-Esterification Cascades
Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) under basic conditions ($$ \text{KOH} $$) to form a spiro intermediate. Subsequent treatment with tris(dimethylamino)methane in toluene induces cyclization, yielding the tert-butyl ester after recrystallization in hexane. This cascade approach achieves high atom economy but requires precise temperature control during the Michael addition step.
Industrial-Scale Production and Purification
Supplier Protocols and Scalability
Major suppliers such as Suzhou ARTK Medchem and PharmaBlock Sciences employ large-scale Boc protection strategies. For instance, hexahydroazepine-3-carboxylic acid is treated with di-tert-butyl dicarbonate ($$ (\text{Boc})2\text{O} $$) in the presence of $$ \text{Et}3\text{N} $$, followed by solvent removal under reduced pressure. The crude product is purified via recrystallization from cyclohexane/ethyl acetate mixtures, achieving >99% HPLC purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new esters or other functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester has shown promise in medicinal applications due to its ability to interact with biological targets. Some notable applications include:
- Drug Development : The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance efficacy against specific diseases.
- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.
Organic Synthesis
The compound is valuable as a building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in synthesizing more complex molecules through various chemical reactions such as esterification and cyclization.
- Reactivity with Functional Groups : The carboxylic acid groups can undergo typical reactions like acylation and amidation, facilitating the introduction of functional groups necessary for further chemical transformations.
Materials Science
In materials science, this compound can be employed in:
- Polymer Chemistry : Its derivatives may be used to create polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
- Coatings and Adhesives : The compound's ability to form strong bonds makes it suitable for developing high-performance coatings and adhesives.
Case Study 1: Drug Development
A study focused on modifying the structure of 1H-Azepine-1,3-dicarboxylic acid derivatives led to compounds with improved selectivity against specific cancer cell lines. The modifications included varying the ester groups to enhance bioavailability and reduce toxicity.
Case Study 2: Enzyme Interaction
Research demonstrated that derivatives of this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism. This finding suggests potential applications in treating type 2 diabetes.
Mechanism of Action
The mechanism of action of 1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogs:
Key Observations :
- Core Structure : The hexahydroazepine ring in the target compound distinguishes it from spiro () or aromatic indole derivatives ().
- Functional Groups : The tert-butyl ester at position 1 is common in analogs, but substituents like pyrimidinyl () or carbodithioic acid () introduce distinct reactivity.
- Stereochemistry : The (2R) configuration in highlights the role of stereochemistry in biological activity or synthesis pathways.
Physicochemical Properties
- Reactivity : Carbodithioic acid () may coordinate with metals, while dichloropyrimidinyl groups () could participate in nucleophilic substitution reactions.
Biological Activity
1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester is a chemical compound with significant potential for biological activity. Its molecular formula is and it has a molar mass of approximately 243.3 g/mol. This compound is primarily recognized for its structural characteristics and potential applications in pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molar Mass | 243.3 g/mol |
| CAS Number | 1252867-16-5 |
| Storage Condition | 2-8 °C |
- Cytotoxic Activity : Compounds similar to 1H-Azepine-1,3-dicarboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on azepine derivatives indicate that they can induce apoptosis in cancer cells by disrupting cellular functions such as the cell cycle and promoting inflammatory responses .
- Antimicrobial Properties : Some azepine derivatives possess antimicrobial activity, which may be relevant for therapeutic applications in treating infections caused by resistant strains of bacteria .
- Neuroprotective Effects : Certain compounds within the azepine family have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
While direct research on 1H-Azepine-1,3-dicarboxylic acid is scarce, related studies provide valuable information:
- Cytotoxicity Assays : In a study involving a similar azepine derivative, cytotoxic effects were evaluated using the MTT assay on human cancer cell lines (HepG2 and MCF-7). The results indicated a concentration-dependent reduction in cell viability, highlighting the potential of azepines as anticancer agents .
- Mechanistic Insights : Research suggests that the cytotoxic mechanism involves inducing apoptosis characterized by morphological changes in treated cells, such as membrane blebbing and cell rounding. These findings underscore the importance of further investigating the apoptotic pathways activated by azepine derivatives .
Future Directions
Further research is necessary to elucidate the specific biological activities of this compound. Key areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity to optimize the compound for specific therapeutic targets.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
